2,2,2-trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide
Overview
Description
2,2,2-trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide is a chemical compound with the molecular formula C6H6F3N3O and a molecular weight of 193.13 g/mol . This compound contains a trifluoromethyl group, a pyrazole ring, and an acetamide moiety, making it a unique and versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring .
Scientific Research Applications
2,2,2-trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial and antimalarial activities, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasites . Molecular simulation studies have shown that the compound can fit into the active sites of target enzymes, leading to inhibition and subsequent antiparasitic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: A related compound with a similar trifluoromethyl group but lacking the pyrazole ring.
1-Methyl-3-trifluoromethyl-1H-pyrazole: Contains the pyrazole ring and trifluoromethyl group but lacks the acetamide moiety.
Uniqueness
2,2,2-trifluoro-N-(1-methyl-1H-pyrazol-5-yl)acetamide is unique due to the combination of its trifluoromethyl group, pyrazole ring, and acetamide moiety. This combination imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-methylpyrazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-12-4(2-3-10-12)11-5(13)6(7,8)9/h2-3H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSHAOVOJHBBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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